molecular formula C20H24N2O3S B12117134 1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline

1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline

Cat. No.: B12117134
M. Wt: 372.5 g/mol
InChI Key: GTBGEVZSWPOWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline is a complex organic compound with a unique structure that includes both aromatic and imidazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline typically involves multiple steps. One common method includes the following steps:

    Formation of the Sulfonyl Group: The starting material, 2-methoxy-4-methyl-5-(methylethyl)phenyl, is reacted with sulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative.

    Imidazoline Ring Formation: The sulfonyl derivative is then reacted with phenyl-2-imidazoline under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methyl-1-(1-methylethyl)benzene: Shares the methoxy and methyl groups but lacks the sulfonyl and imidazoline moieties.

    Phenyl-2-imidazoline: Contains the imidazoline ring but lacks the aromatic sulfonyl group.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C20H24N2O3S/c1-14(2)17-13-19(18(25-4)12-15(17)3)26(23,24)22-11-10-21-20(22)16-8-6-5-7-9-16/h5-9,12-14H,10-11H2,1-4H3

InChI Key

GTBGEVZSWPOWMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.